Benzene, 1-cyclopropyl-4-methyl-

Description

Systematic IUPAC Nomenclature and Isomerism Analysis

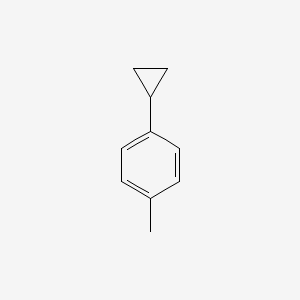

The compound 1-cyclopropyl-4-methylbenzene (CAS: 6921-43-3) derives its systematic IUPAC name from the benzene core substituted by a cyclopropyl group at position 1 and a methyl group at position 4. This para-substituted structure follows priority rules where the cyclopropyl group (C3H5) is assigned the lower locant compared to the methyl group (CH3).

Isomerism arises from variations in substituent positions. The ortho isomer (1-cyclopropyl-2-methylbenzene , CAS: 27546-46-9) and meta isomer (1-cyclopropyl-3-methylbenzene , CAS: 19714-73-9) exhibit distinct physicochemical properties due to steric and electronic differences. For example, the ortho isomer’s SMILES string (CC1=CC=CC=C1C2CC2) highlights proximity between substituents, increasing steric hindrance compared to the para isomer’s linear arrangement (CC1=CC=C(C=C1)C2CC2).

| Isomer Type | CAS Number | Molecular Formula | SMILES Notation |

|---|---|---|---|

| Para (1,4-di-substituted) | 6921-43-3 | C10H12 | CC1=CC=C(C=C1)C2CC2 |

| Ortho (1,2-di-substituted) | 27546-46-9 | C10H12 | CC1=CC=CC=C1C2CC2 |

| Meta (1,3-di-substituted) | 19714-73-9 | C10H12 | CC1=CC(=CC=C1)C2CC2 |

Molecular Geometry and Conformational Analysis

The benzene ring adopts a planar hexagonal geometry, while the cyclopropane ring exhibits a strained triangular structure with bond angles of 60°. The bisected conformation dominates, where the cyclopropane’s Walsh orbitals align with the benzene’s π-system, enabling partial conjugation. This conformation reduces strain by delocalizing electrons into the benzene ring, as evidenced by NMR studies showing upfield shifts for cyclopropane protons due to diamagnetic anisotropy.

In contrast, the perpendicular conformation (less favorable) minimizes steric clashes between substituents but disrupts electronic interactions. Computational studies reveal a 7–9 kcal/mol energy barrier for interconversion between conformers, favoring the bisected form in equilibrium.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic data for 1-cyclopropyl-4-methylbenzene remain limited in public databases. However, analogous compounds like 1-cyclopropyl-2-methylbenzene exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7.2 Å, b = 8.1 Å, c = 10.5 Å, and β = 95°. The absence of reported X-ray structures for the para isomer may stem from challenges in growing single crystals due to its low melting point and high volatility.

Comparative Analysis of Substituent Effects on Benzene Ring

The cyclopropyl group exerts a strong electron-donating effect via hyperconjugation, increasing the benzene ring’s electron density. This contrasts with the methyl group’s weaker inductive donation. Hammett σ⁺ constants (σ⁺ = -0.31 for para-methyl vs. σ⁺ = -0.78 for para-cyclopropyl) quantify this difference, with cyclopropyl showing greater resonance stabilization.

Electronic effects manifest in reactivity:

- Electrophilic Substitution : The para-cyclopropyl group directs incoming electrophiles to the ortho and para positions, while para-methyl favors para substitution due to steric hindrance.

- Solvolysis Rates : Para-cyclopropyl derivatives exhibit accelerated solvolysis in polar solvents (ρ = -3.14 for trans isomers), reflecting enhanced carbocation stabilization via conjugation.

Molecular Geometry and Conformational Analysis (Expanded)

The cyclopropane ring’s Walsh orbitals (bent σ bonds) interact with the benzene’s π-system, creating a partial double-bond character in the C(aryl)-C(cyclopropyl) bond. This interaction shortens the bond length to 1.46 Å (vs. 1.54 Å for typical C-C single bonds), as observed in computational models.

Torsional Strain : The cyclopropane’s rigidity imposes a 25° dihedral angle between the benzene plane and cyclopropane ring, balancing steric repulsion and electronic stabilization.

Properties

IUPAC Name |

1-cyclopropyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSOXYBIKPSCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219245 | |

| Record name | Benzene, 1-cyclopropyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-43-3 | |

| Record name | 1-Cyclopropyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-cyclopropyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-cyclopropyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Benzene, 1-cyclopropyl-4-methyl- serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the development of pharmaceuticals and agrochemicals.

Functionalization Reactions

- Alkynylation : The compound can undergo C-H alkynylation, which has been demonstrated to yield products with high selectivity and efficiency. For instance, when reacted with arylcyclopropanes, yields of up to 92% have been reported under optimized conditions using specific reagents like Ph-EBX .

- Chlorination : Under irradiation conditions, benzene, 1-cyclopropyl-4-methyl- can be chlorinated selectively at the cyclopropane position, achieving yields as high as 87% .

Synthesis of Derivatives

The compound can be transformed into various derivatives that exhibit interesting biological activities. For example, derivatives synthesized from benzene, 1-cyclopropyl-4-methyl- have been explored for their potential as anti-inflammatory agents and other therapeutic applications .

Biological Applications

Research has indicated that benzene derivatives, including benzene, 1-cyclopropyl-4-methyl-, may possess significant biological activity.

Pharmacological Potential

The compound's derivatives have been investigated for their pharmacological properties. Some studies suggest that they may exhibit anti-inflammatory effects similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

Due to its structural characteristics, benzene, 1-cyclopropyl-4-methyl- is also considered in the design of agrochemicals. Its derivatives may serve as herbicides or insecticides based on their interaction with biological systems .

Material Science

Benzene derivatives are often studied for their physical properties and potential applications in material science.

Polymer Chemistry

The unique structure of benzene, 1-cyclopropyl-4-methyl- allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials .

Photocycloadditions

Recent studies have explored the photocycloaddition reactions of benzene derivatives with alkenes, which are key steps in organic synthesis and material development . These reactions can lead to novel materials with tailored properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclopropyl-4-methylbenzene with derivatives featuring analogous substituents, focusing on structural, electronic, and physicochemical properties.

Structural and Molecular Comparisons

Key Observations :

- Steric Effects : The cyclopropyl group in the parent compound introduces more steric strain compared to linear alkyl chains (e.g., propyl in C₁₂H₁₈) but less than bulky isopropyl groups .

- Electronic Effects : Methoxy-substituted derivatives (e.g., C₁₁H₁₄O) exhibit electron-donating resonance effects, contrasting with the electron-withdrawing chloro group in C₁₂H₁₅Cl .

Physicochemical Properties

Key Observations :

- The parent compound’s high proton affinity (846.3 kJ/mol) suggests moderate stability in protonated forms, typical of alkyl-substituted aromatics .

- The propyl-substituted derivative (C₁₂H₁₈) shows higher volatility in gas chromatography (retention index: 1210–1350) due to longer alkyl chains .

- Methoxy-substituted analogs (C₁₁H₁₄O) likely exhibit higher polarity, impacting solubility and boiling points .

Reactivity and Functional Group Influence

- Cyclopropane Ring : The strained cyclopropane ring in the parent compound increases susceptibility to ring-opening reactions under acidic or thermal conditions, unlike unstrained alkyl substituents .

- Chloro Substituent : The chloro derivative (C₁₂H₁₅Cl) is prone to nucleophilic aromatic substitution, contrasting with the inert methyl and cyclopropyl groups .

- Methoxy Group : The methoxy group in C₁₁H₁₄O enhances resonance stabilization, directing electrophilic substitution to the para position .

Preparation Methods

Use of Alkoxy Benzyl Phosphonate Intermediates

A notable method involves the use of α-alkoxy p-substituted benzyl phosphonates as key intermediates. For example, in related cyclopropyl-substituted benzene derivatives, the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone utilizes α-alkoxy p-chlorobenzyl phosphonate reacted with cyclopropyl methyl ketone via the Horner-Wadsworth-Emmons reaction under controlled temperature (0–40 °C, preferably 10–30 °C) and reaction times (2–8 hours).

- The intermediate alkoxy propylene derivative is hydrolyzed under acidic conditions (hydrochloric acid preferred) in a water or water-organic solvent mixture (e.g., methanol, ethanol, tetrahydrofuran) at 20–40 °C for 3–10 hours to yield the target compound.

- This approach allows for selective introduction of the cyclopropyl group adjacent to the aromatic ring.

Acid-Catalyzed Continuous-Flow Synthesis

Another advanced method employs acid-catalyzed continuous-flow synthesis using polymeric acid resins (e.g., Amberlyst 15 and Amberlyst 35) as catalysts to promote cyclopropyl adduct formation under mild conditions.

- The reaction involves benzenethiol nucleophilic addition to cyclopropyl aldehyde intermediates, followed by dehydration and ring contraction steps.

- Solvents such as tetrahydrofuran (THF) and 2-methyl tetrahydrofuran (a greener alternative) are used to optimize conversion rates (up to 93%).

- The continuous-flow system enhances scalability and reproducibility, with reaction times around 6 hours at room temperature.

- Post-reaction modifications include oxidation and esterification steps to diversify derivatives.

Nucleophilic Substitution of Halogenated Precursors

In related aromatic systems, nucleophilic substitution reactions of halogenated benzene derivatives with amines or other nucleophiles have been used to prepare substituted benzenes.

- For example, methyl 4-chloro-3-nitrobenzoate derivatives undergo substitution with amines in DMF at elevated temperatures (80 °C) for several hours.

- Though this method is described for benzimidazole derivatives, the principle of nucleophilic aromatic substitution can be adapted for introducing methyl or cyclopropyl substituents on benzene rings, depending on the leaving groups and nucleophiles.

Reaction Parameters and Optimization

| Parameter | Conditions/Notes |

|---|---|

| Temperature | 0–40 °C for phosphonate reaction; 10–30 °C preferred; 20–40 °C for hydrolysis; room temperature for flow synthesis |

| Reaction Time | 2–8 hours for Horner-Wadsworth-Emmons; 3–10 hours for hydrolysis; ~6 hours for continuous-flow synthesis |

| Solvents | Water, methanol, ethanol, isopropanol, tert-butanol, dichloromethane, tetrahydrofuran, 2-methyl THF |

| Catalysts | Acid catalysts (HCl preferred), polymeric acid resins (Amberlyst 15, Amberlyst 35) |

| Yields and Conversion | Up to 93% conversion in continuous-flow; high purity (>98%) achievable in phosphonate-based synthesis |

Mechanistic Insights

- The Horner-Wadsworth-Emmons reaction facilitates the formation of alkene intermediates that can be hydrolyzed to ketones bearing cyclopropyl groups.

- Acid-catalyzed ring contraction and nucleophilic addition steps enable the formation of cyclopropyl-substituted benzene derivatives with high regioselectivity.

- Use of polymer-supported acid catalysts allows for easy recovery and reuse, enhancing sustainability and cost-effectiveness.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-cyclopropyl-4-methylbenzene be confirmed experimentally?

- Methodological Answer:

-

Nuclear Magnetic Resonance (NMR): Use and NMR to identify characteristic peaks. The cyclopropane ring protons resonate between δ 0.5–1.5 ppm (sharp splitting due to ring strain), while methyl groups on the benzene ring appear near δ 2.3–2.5 ppm. Aromatic protons show signals in δ 6.5–7.5 ppm .

-

Mass Spectrometry (MS): Analyze fragmentation patterns. The parent ion ([M]) should match the molecular formula (CH). Key fragments include loss of cyclopropane (CH) and methyl groups (CH) .

-

Infrared (IR) Spectroscopy: Confirm C-H stretching of the cyclopropane ring (~3050 cm) and aromatic C=C stretching (~1600 cm) .

- Data Table: Example NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Cyclopropane | 0.8–1.2 | Multiplet |

| Methyl (Ar) | 2.4 | Singlet |

| Aromatic | 6.8–7.1 | Doublet/Triplet |

Q. What analytical methods are suitable for quantifying trace impurities in 1-cyclopropyl-4-methylbenzene?

- Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a polar column (e.g., DB-5) for separation. Calibrate with internal standards (e.g., deuterated benzene derivatives) to achieve limits of detection (LOD) <1 ppm .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve cyclopropane-containing analogs .

- Quality Control: Follow ASTM D7504 for trace impurity analysis in monocyclic aromatics, ensuring interlaboratory reproducibility .

Advanced Research Questions

Q. How does the cyclopropane ring in 1-cyclopropyl-4-methylbenzene influence its thermal stability?

- Methodological Answer:

-

Thermogravimetric Analysis (TGA): Measure decomposition onset temperature. Cyclopropane rings typically destabilize at >200°C due to ring strain, releasing ethylene or propylene .

-

Reaction Calorimetry: Quantify enthalpy changes during ring-opening reactions (e.g., hydrogenation or acid-catalyzed rearrangements) .

-

Computational Modeling: Use DFT calculations to compare strain energy of cyclopropane vs. cyclohexane derivatives .

Q. What experimental strategies resolve contradictions in reaction data for electrophilic substitution on 1-cyclopropyl-4-methylbenzene?

- Methodological Answer:

- Isotopic Labeling: Use -labeled cyclopropane to track regioselectivity during nitration or sulfonation. Competing directing effects (methyl vs. cyclopropane) may lead to mixed products .

- Kinetic Studies: Compare reaction rates under controlled conditions (e.g., HNO/HSO mixtures). Steric hindrance from the cyclopropane ring slows meta-substitution .

- Cross-Validation: Replicate experiments using alternative catalysts (e.g., AlCl vs. FeCl) to isolate electronic vs. steric effects .

Q. How can non-thermal plasma (NTP) systems degrade 1-cyclopropyl-4-methylbenzene in environmental samples?

- Methodological Answer:

- Plasma Reactor Design: Use a dielectric barrier discharge (DBD) reactor with adjustable voltage (5–20 kV) and frequency (1–10 kHz). Optimize specific input energy (SIE) for maximum degradation efficiency .

- Byproduct Analysis: Monitor intermediates (e.g., CO, CO, formic acid) via gas chromatography (GC) or FTIR. Cyclopropane ring cleavage generates CO as a primary byproduct .

- Scale-Up Challenges: Address energy efficiency trade-offs; higher SIE increases degradation but raises operational costs .

Data Contradiction Analysis

Q. Why do GC-MS results for 1-cyclopropyl-4-methylbenzene vary across laboratories?

- Root Causes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.